molecular formula C6H8N2O B1296893 (5-Methylpyrazin-2-yl)methanol CAS No. 61892-95-3

(5-Methylpyrazin-2-yl)methanol

Cat. No. B1296893
CAS RN: 61892-95-3
M. Wt: 124.14 g/mol
InChI Key: QYANNJBVADZUDN-UHFFFAOYSA-N
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Description

“(5-Methylpyrazin-2-yl)methanol” is a natural product found in Corynebacterium glutamicum . It has a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol .


Synthesis Analysis

A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines, demonstrating its robustness .


Molecular Structure Analysis

The IUPAC name for “(5-Methylpyrazin-2-yl)methanol” is computed by LexiChem 2.6.6 . The InChI is InChI=1S/C6H8N2O/c1-5-2-8-6 (4-9)3-7-5/h2-3,9H,4H2,1H3 . The Canonical SMILES is CC1=CN=C (C=N1)CO .


Physical And Chemical Properties Analysis

“(5-Methylpyrazin-2-yl)methanol” has a molecular weight of 123.15 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Exact Mass is 123.068413911 g/mol . The Topological Polar Surface Area is 33.1 Ų .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Novel Synthesis Methods : A study by Beduerftig et al. (2001) describes the synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from the methyl ester of (S)-serine, which could be relevant to understanding the synthesis pathways involving compounds like (5-Methylpyrazin-2-yl)methanol (Beduerftig, Weigl, & Wünsch, 2001).
  • Synthesis of Medicinal Compounds : The research by Striela et al. (2016) on the synthesis of 5-hydroxyomeprazole, involving the precursor [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol, indicates potential applications in pharmaceutical synthesis (Striela et al., 2016).

Biochemical and Pharmacological Studies

  • Inhibition of Enzymes : The synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, as researched by Tabatabai, Rezaee, & Kiani (2012), aimed at creating a selective COX-2 inhibitor, demonstrates the compound's potential in biochemical applications (Tabatabai, Rezaee, & Kiani, 2012).

Catalysis and Material Science

  • Catalytic Applications : Research on the catalysis of reactions like methanol aromatization and methylation, as explored by Barthos et al. (2007), can provide insights into the potential catalytic roles of related compounds (Barthos et al., 2007).
  • Material Synthesis : The study by Wöhlert et al. (2013) on coordination polymers based on Ni(NCS)2 and 2-methylpyrazine indicates potential applications in material science and engineering (Wöhlert, Fink, Schmidt, & Näther, 2013).

Toxicology and Environmental Impact

  • Toxicity Studies : Wang et al. (2012) investigated the role of cytochrome P450 monooxygenases in methanol elimination in Drosophila melanogaster larvae, which could be relevant for understanding the environmental and toxicological impacts of related compounds (Wang, He, Chen, Li, & Li, 2012).

properties

IUPAC Name

(5-methylpyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-2-8-6(4-9)3-7-5/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYANNJBVADZUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342240
Record name 5-Methyl-2-pyrazinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylpyrazin-2-yl)methanol

CAS RN

61892-95-3
Record name 5-Methyl-2-pyrazinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methylpyrazin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-2-pyrazinecarboxylic acid (1.0 g) in tetrahydrofuran (10 mL) was added triethylamine (1.1 mL) and isobutyl chloroformate (1.0 mL), and the mixture was stirred at 0° C. for 30 minutes. To the reaction mixture was added sodium borohydride (603 mg) and methanol (5 mL) at −78° C. After stirring, to the mixture was added aqueous ammonium chloride and the mixture was extracted with ethyl acetate. The organic layer was separated and concentrated in vacuo. The resultant crude product was purified by a column chromatography on silica gel (solvent; chloroform/methanol=90:10) to give 5-methylpyrazin-2-ylmethyl alcohol (592 mg, yield: 66%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
Quantity
603 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
4
Citations
RG Ong, A Higbee, S Bottoms, Q Dickinson… - Biotechnology for …, 2016 - Springer
Background Interannual variability in precipitation, particularly drought, can affect lignocellulosic crop biomass yields and composition, and is expected to increase biofuel yield …
Number of citations: 42 link.springer.com
KM Klinger, F Liebner, I Fritz, A Potthast… - Journal of agricultural …, 2013 - ACS Publications
… by ammoxidation of carbohydrates, that is, 1H-imidazoles and pyrazines: that with the shortest possible side chain (1H-imidazol-4-yl-methanol (103) and 5-methylpyrazin-2-yl-methanol (…
Number of citations: 24 pubs.acs.org
B Payet, A Shum Cheong Sing… - Journal of agricultural …, 2005 - ACS Publications
Seven cane brown sugars (four from La Réunion, two from Mauritius, and one from France) were investigated for their polyphenol content and volatile composition in relation to their …
Number of citations: 248 pubs.acs.org
L Pudelko, F Jaehrling, C Reusch, S Viteri, C Stroh… - Iscience, 2020 - cell.com
Tepotinib is an oral MET inhibitor approved for metastatic non-small cell lung cancer (NSCLC) harboring MET exon 14 (METex14) skipping mutations. Examining treatment-naive or …
Number of citations: 12 www.cell.com

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